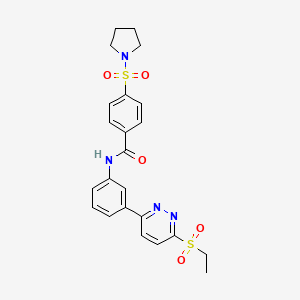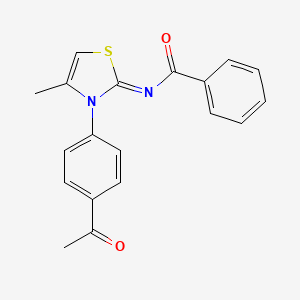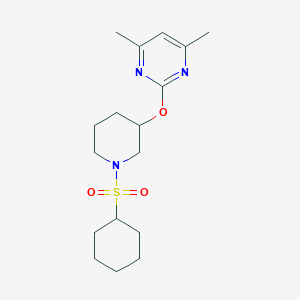
2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules like nucleotides. The molecule also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine ring might undergo reactions like alkylation, while the piperidine ring might be involved in reactions like deprotonation or protonation .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cyclin-Dependent Kinase Inhibitors
A study explored the synthesis of beta-Piperidinoethylsulfides, leading to compounds that inhibit the cyclin-dependent kinase CDK2. This work demonstrates the potential of using certain structural elements for the development of kinase inhibitors, which is crucial for cancer research and therapy (Griffin et al., 2006).
Crystal Structures of Pyrimethaminium Compounds
Research into pyrimethamine derivatives, which are structurally related to the query compound, revealed insights into their hydrogen bonding and potential for mimicking nucleic acid components. This work underscores the structural versatility of pyrimidine derivatives for mimicking biological molecules (Balasubramani et al., 2007).
Biological Activities
Antimicrobial Activity
A study synthesized novel cyano oximino sulfonate derivatives and evaluated their anti-proliferation effect on mouse fibroblast L929 cells. This research highlights the potential of pyrimidine derivatives for the development of new antimicrobial agents (El‐Faham et al., 2014).
Insecticidal and Antibacterial Potential
Research focused on the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study contributes to the understanding of pyrimidine derivatives as potential agrochemicals (Deohate et al., 2020).
Antioxidant Properties
- Multifunctional Antioxidants for Age-Related Diseases: A study synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with potential as multifunctional antioxidants. These compounds were evaluated for their ability to protect cells against oxidative stress, indicating their potential for treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Corrosion Inhibition
- Prediction of Inhibition Efficiencies on Iron Corrosion: Quantum chemical and molecular dynamic simulation studies were performed on piperidine derivatives to predict their efficiencies as corrosion inhibitors on iron. This research is significant for materials science, highlighting the protective capabilities of pyrimidine derivatives in industrial applications (Kaya et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Propriétés
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h11,15-16H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOCMWGLHSMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)
![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![6-Phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2806356.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
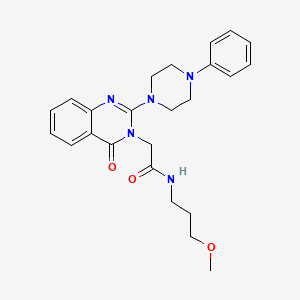
![3-(4-ethylbenzyl)-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806359.png)
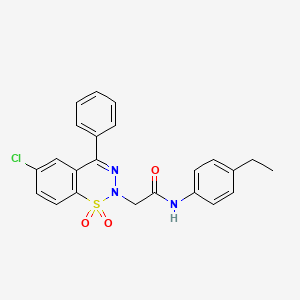
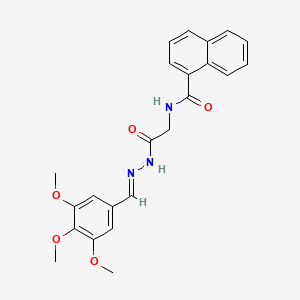

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)
